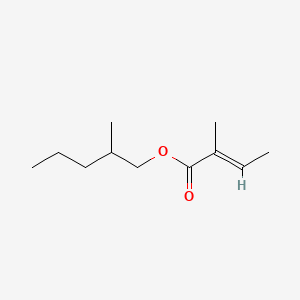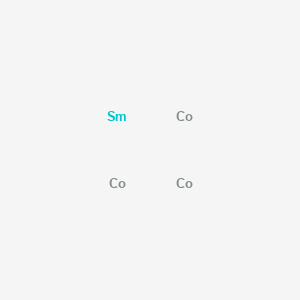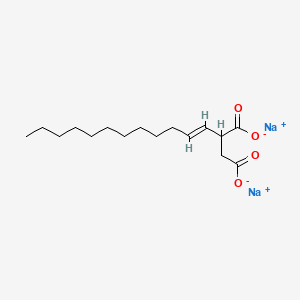
Disodium dodecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium dodecenylsuccinate is a chemical compound that belongs to the class of sulfosuccinates. It is a disodium salt of dodecenylsuccinic acid, which is derived from succinic acid. This compound is commonly used in various industrial and cosmetic applications due to its anti-corrosive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium dodecenylsuccinate is synthesized through the esterification of dodecenylsuccinic acid with sodium hydroxide. The reaction typically involves heating dodecenylsuccinic acid with an excess of sodium hydroxide under controlled conditions to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Disodium dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the cosmetic industry for its anti-corrosive properties and as an ingredient in personal care products
Mécanisme D'action
The mechanism of action of disodium dodecenylsuccinate involves its ability to reduce surface tension and enhance the incorporation of water and fat. This property makes it an effective surfactant and emulsifier. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the delivery of active ingredients .
Comparaison Avec Des Composés Similaires
Disodium dodecenylsuccinate can be compared with other similar compounds such as:
- Disodium laureth sulfosuccinate
- Disodium cocoamphodiacetate
- Disodium oleamido MEA-sulfosuccinate
These compounds share similar surfactant and emulsifying properties but differ in their specific chemical structures and applications. This compound is unique due to its specific dodecenyl group, which imparts distinct properties and applications .
Propriétés
Numéro CAS |
57195-26-3 |
|---|---|
Formule moléculaire |
C16H26Na2O4 |
Poids moléculaire |
328.35 g/mol |
Nom IUPAC |
disodium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
Clé InChI |
UOBFGRVCPMFAPP-YHPRVSEPSA-L |
SMILES isomérique |
CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



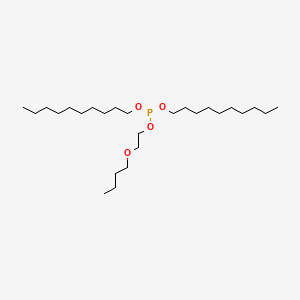
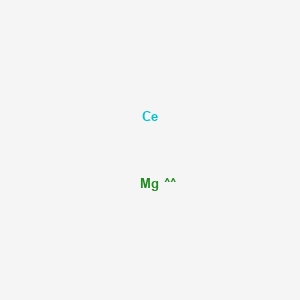
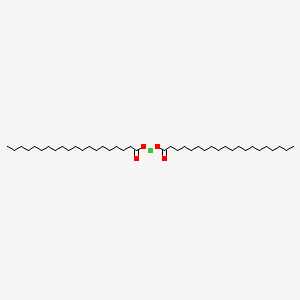
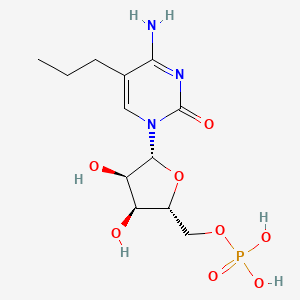

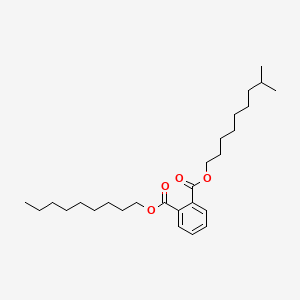
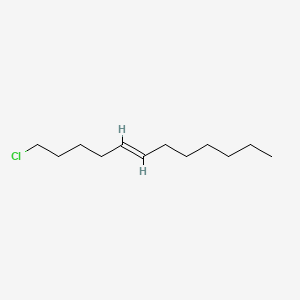
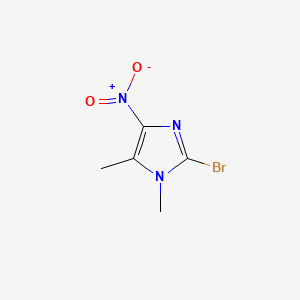

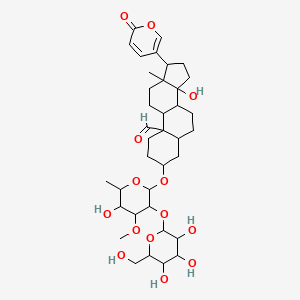
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
